Methyl 2-hydroxyoctadecanoate
Overview
Description
Methyl 2-hydroxyoctadecanoate, also known as methyl 2-hydroxystearate, is an organic compound with the molecular formula C19H38O3 and a molecular weight of 314.5 g/mol . It is a hydroxylated fatty acid methyl ester, which means it contains a hydroxyl group (-OH) attached to the second carbon of the octadecanoate chain. This compound is a solid at room temperature and has a melting point of 64-66°C .
Scientific Research Applications
Methyl 2-hydroxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex molecules and as a reagent in organic reactions.
Biology: It is studied for its role in lipid metabolism and its effects on cell membranes.
Industry: It is used in the production of surfactants, lubricants, and cosmetics.
Safety and Hazards
When handling Methyl 2-hydroxyoctadecanoate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Methyl 2-hydroxyoctadecanoate, also known as DL-α-Hydroxystearic acid methyl ester, is a hydroxylated fatty acid methyl ester It’s known that hydroxylated fatty acids can interact with various cellular components, including proteins and lipids, influencing their function and structure .
Mode of Action
It’s known to broaden the phase transition in dimyristoylphosphatidylcholine (dmpc) lipid membranes . This suggests that it may interact with lipid bilayers, potentially influencing membrane fluidity and permeability, which could affect the function of membrane-bound proteins and cellular processes .
Biochemical Pathways
For instance, changes in membrane fluidity can influence signal transduction, membrane transport, and enzyme activities .
Pharmacokinetics
As a lipophilic compound, it’s likely to be absorbed in the gastrointestinal tract and distributed in the body, particularly in fatty tissues .
Result of Action
This compound has been used in the synthesis of lipid-nucleotide conjugate anti-HIV agents to increase phosphodiester bond cleavage and the amount of liberated intracellular nucleotides . This suggests that it may have potential therapeutic applications, particularly in the context of antiviral therapies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability could be affected by temperature and pH . Additionally, its interaction with lipid membranes might be influenced by the lipid composition of the membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyoctadecanoate is typically synthesized through the hydroxylation of methyl octadecanoate. The process involves reacting methyl octadecanoate with hydrogen peroxide in the presence of an acidic catalyst and an appropriate solvent. The reaction is carried out at a controlled temperature for a specific period, followed by extraction and purification to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxooctadecanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 2-hydroxyoctadecanol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification, to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts are used for esterification reactions.
Major Products:
Oxidation: Methyl 2-oxooctadecanoate.
Reduction: Methyl 2-hydroxyoctadecanol.
Substitution: Various esters depending on the substituent.
Comparison with Similar Compounds
- Methyl 3-hydroxyoctadecanoate
- Methyl 12-hydroxyoctadecanoate
- Methyl 9-hydroxyoctadecanoate
Comparison: Methyl 2-hydroxyoctadecanoate is unique due to the position of the hydroxyl group on the second carbon. This position significantly affects its chemical reactivity and physical properties compared to other hydroxylated fatty acid methyl esters. For example, methyl 3-hydroxyoctadecanoate has the hydroxyl group on the third carbon, which results in different NMR spectra and chemical behavior .
Properties
IUPAC Name |
methyl 2-hydroxyoctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCLLRNNJZLOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347938 | |
Record name | Methyl 2-hydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2420-35-1 | |
Record name | Methyl 2-hydroxyoctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Could the oxidative cyclization reaction described in the paper be applied to Methyl 2-hydroxyoctadecanoate? What would be the expected product?
A1: It's highly probable that the oxidative cyclization reaction using lead tetraacetate could be applied to this compound. The paper focuses on 1-octadecanol and hydroxy fatty esters, and this compound, with its hydroxyl group on the second carbon, falls into a similar structural category []. The position of the hydroxyl group would influence the size of the ring formed during cyclization. Further research would be needed to confirm the reaction outcome and characterize the specific product formed.
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